1-Hydroxyguanine

Description

Properties

CAS No. |

42046-96-8 |

|---|---|

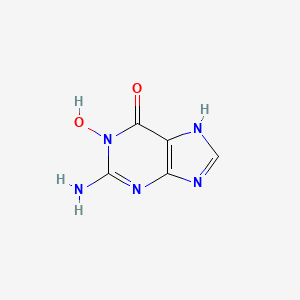

Molecular Formula |

C5H5N5O2 |

Molecular Weight |

167.13 g/mol |

IUPAC Name |

2-amino-1-hydroxy-7H-purin-6-one |

InChI |

InChI=1S/C5H5N5O2/c6-5-9-3-2(7-1-8-3)4(11)10(5)12/h1,12H,(H2,6,9)(H,7,8) |

InChI Key |

MQMKFOKKZLPYDB-UHFFFAOYSA-N |

SMILES |

C1=NC2=C(N1)C(=O)N(C(=N2)N)O |

Canonical SMILES |

C1=NC2=C(N1)C(=O)N(C(=N2)N)O |

Synonyms |

1-hydroxyguanine |

Origin of Product |

United States |

Scientific Research Applications

DNA Damage and Repair Mechanisms

1-Hydroxyguanine is recognized as a significant oxidative DNA lesion that can lead to mutations if not repaired properly. The enzyme 8-hydroxyguanine DNA glycosylase (OGG1) is crucial for the repair of this lesion. Research indicates that OGG1 not only facilitates the repair of oxidative DNA damage but also plays a role in regulating inflammation-related gene expression and cellular signaling pathways .

Case Study: OGG1 Functionality

- Study Findings : In mouse models lacking OGG1, there was an observed increase in oxidative stress markers and a higher mutation frequency in liver tissues. This suggests that 1-hydroxyguanine accumulation can significantly contribute to genomic instability .

- Implications : Understanding the repair mechanisms involving 1-hydroxyguanine can aid in developing therapeutic strategies to mitigate oxidative stress-related diseases, including cancer.

Cancer Research

The accumulation of 1-hydroxyguanine in DNA has been linked to tumorigenesis. Studies have shown that high levels of this compound correlate with increased mutation rates in various cancer types, emphasizing its role as a biomarker for oxidative stress and potential cancer risk .

Case Study: Tumor Induction Studies

- Experimental Design : Mice were exposed to known carcinogens while monitoring levels of 1-hydroxyguanine.

- Results : The mutation rates in OGG1-deficient mice were significantly higher compared to wild-type mice, indicating that the inability to repair this lesion increases susceptibility to cancer development .

- : Targeting the pathways involved in the metabolism and repair of 1-hydroxyguanine may provide new avenues for cancer prevention and treatment.

Aging and Age-Related Diseases

Research has indicated that oxidative damage, including that caused by 1-hydroxyguanine accumulation, is a contributing factor to aging and age-related diseases. Increased levels of this compound have been observed in tissues from older individuals, suggesting a correlation between oxidative stress and aging processes .

Case Study: Aging Models

- Findings : Studies involving aged mice demonstrated elevated levels of 1-hydroxyguanine alongside markers of cellular senescence.

- Implications : These findings support the hypothesis that oxidative stress contributes to the aging process and related pathologies, highlighting the potential for antioxidants or OGG1 activators as therapeutic agents .

Biomarkers for Oxidative Stress

1-Hydroxyguanine is increasingly being utilized as a biomarker for assessing oxidative stress levels in biological samples. Its presence can indicate the extent of oxidative damage occurring within cells, making it valuable for both clinical diagnostics and research applications.

Table: Comparison of Biomarkers for Oxidative Stress

| Biomarker | Source | Detection Method | Clinical Relevance |

|---|---|---|---|

| 1-Hydroxyguanine | DNA | High-performance liquid chromatography (HPLC) | Indicator of DNA damage |

| 8-Oxoguanine | DNA | Mass spectrometry | Associated with cancer risk |

| Malondialdehyde | Lipids | Spectrophotometry | Marker for lipid peroxidation |

Therapeutic Applications

Given its role in oxidative damage, there is growing interest in developing therapeutic strategies that target the pathways involving 1-hydroxyguanine. Small molecules that enhance OGG1 activity or mimic its function may hold promise for treating diseases characterized by oxidative stress .

Comparison with Similar Compounds

Structural Differences :

- 8-Hydroxyguanine replaces the hydrogen at the C8 position of guanine with a hydroxyl group, whereas 1-hydroxyguanine modifies the N1 position .

9-Hydroxyguanine

Structural Differences :

- The hydroxyl group is located at the N9 position, altering hydrogen-bonding patterns compared to the N1 modification in 1-hydroxyguanine .

1-Methylguanine

Structural Differences :

Physical Properties :

- 1-Methylguanine has a high melting point (350°C), indicative of strong intermolecular interactions, whereas 1-hydroxyguanine’s solubility and reactivity are influenced by its polar hydroxyl group .

Comparative Data Table

Preparation Methods

Fermentation and Isolation from Streptomyces purpurascens

7-Hydroxyguanine is biosynthesized by the actinomycete Streptomyces purpurascens A-347. The fermentation process involves culturing the strain in a nutrient-rich medium under controlled conditions. After 72–96 hours, the antimetabolite is secreted into the broth.

Extraction and Purification

The culture broth is acidified to pH 3.0, and the supernatant is adsorbed onto activated charcoal. Elution with aqueous ammonia (pH 10.0) followed by gradient chromatography on Dowex 50W-X8 (NH₄⁺ form) yields purified 7-hydroxyguanine. Final crystallization from aqueous tetrahydrofuran provides a product with >95% purity.

Physicochemical Properties and Structural Elucidation

Spectroscopic Characterization

The molecular formula C₅H₅N₅O₂ is confirmed via elemental analysis, FD-MS (field desorption mass spectrometry), and ¹³C NMR. Key spectral data include:

X-Ray Crystallography

Single-crystal X-ray diffraction (Mo-Kα radiation) confirms the planar structure of 7-hydroxyguanine (Fig. 1). The orthorhombic crystal system (space group Pcab) has lattice parameters a = 6.723 Å, b = 9.552 Å, and c = 25.935 Å. Hydrogen bonding between N1-H and O7 stabilizes the lattice.

Chemical Reduction and Derivative Synthesis

Raney Nickel Reduction

Treatment of 7-hydroxyguanine with Raney nickel in aqueous ethanol quantitatively yields guanine, confirming the N-hydroxyl group’s position at C7. This reaction is pivotal for verifying structural assignments.

Comparison with Synthetic N-Hydroxyguanines

Synthetic N-hydroxyguanines (e.g., 3-hydroxy- and 9-hydroxyguanine) exhibit distinct UV profiles (Table 1). For example:

| Compound | pH | λₘₐₓ (nm) | ε (M⁻¹cm⁻¹) |

|---|---|---|---|

| 7-Hydroxyguanine | 1.0 | 267 | 7,400 |

| 3-Hydroxyguanine | 4.8 | 270 | 8,800 |

| 9-Hydroxyguanine | 8.0 | 274 | 6,800 |

Industrial-Scale Synthesis of Hydroxylated Aromatics

Lessons from 1-Hydroxypyrene Production

Although unrelated to guanine derivatives, the synthesis of 1-hydroxypyrene (patent CN109232189B) offers insights into optimizing hydroxylation reactions:

Relevance to Guanine Hydroxylation

Similar strategies—such as using N-methylpyrrolidone as a solvent and controlled pH adjustments—could be adapted for synthesizing hydroxylated purines.

Biological Implications and Applications

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of 1-Hydroxyguanine using spectral data?

- Methodological Answer : UV-Vis spectroscopy and nuclear magnetic resonance (NMR) are critical for structural confirmation. For example, UV spectral data at pH 7.20 ± 0.02 shows absorption peaks at 275 nm (ε = 9.8 × 10⁴) and 248 nm (ε = 16.1 × 10⁴), while pH-dependent shifts (e.g., 278 nm at pH 7.4) indicate protonation states of the hydroxyl group and guanine backbone . NMR analysis of synthesized 1-Hydroxyguanine derivatives (e.g., conversion to 1-Hydroxyxanthine via nitrous acid treatment) further validates structural assignments .

Q. What experimental protocols are recommended for synthesizing 1-Hydroxyguanine?

- Methodological Answer : Synthesis often involves hydroxylation of guanine derivatives. For instance, reacting deoxyguanosine with ascorbic acid under aerobic conditions (0.1 M phosphate buffer, pH 6.8, 37°C) generates 1-Hydroxyguanine. Adding hydrogen peroxide (H₂O₂) or Fe²⁺-EDTA complexes enhances yield by promoting radical-mediated hydroxylation . Post-synthesis purification via ion-exchange chromatography (e.g., Dowex-50 resin) ensures isolation of the target compound .

Q. How should researchers handle pH-dependent stability in spectroscopic studies of 1-Hydroxyguanine?

- Methodological Answer : Buffer systems must be rigorously controlled. Spectral data at pH 3.49 ± 0.11 show a hypsochromic shift (208 nm shoulder) due to protonation, while alkaline conditions (pH 9.47 ± 0.02) induce deprotonation, altering ε values (e.g., 247 nm, ε = 5.23 × 10⁴) . Use calibrated pH meters and validate measurements with triplicate trials to minimize variability.

Advanced Research Questions

Q. What mechanisms explain the hydroxylation of guanine to form 1-Hydroxyguanine, and how can competing pathways be minimized?

- Methodological Answer : Hydroxylation involves reactive oxygen species (ROS) like hydroxyl radicals (•OH), generated via Fenton-type reactions (e.g., ascorbic acid + Fe²⁺-EDTA + O₂). Competing pathways (e.g., oxidation to 8-oxoguanine) can be suppressed by optimizing reductant concentrations (e.g., 1–5 mM ascorbate) and excluding transition metals like Cu⁺, which promote alternative adducts . Electron paramagnetic resonance (EPR) spin-trapping can identify dominant radical species in situ.

Q. How do researchers reconcile contradictory pKa values reported for 1-Hydroxyguanine in different studies?

- Methodological Answer : Discrepancies arise from solvent effects, ionic strength, and measurement techniques. For example, spectrophotometric titration at 275 nm (pH 7.20 ± 0.02) may differ from potentiometric methods due to overlapping ionization states of adjacent functional groups . Use multi-technique validation (e.g., NMR chemical shift vs. pH) and reference buffer standards (e.g., NIST-traceable) to resolve contradictions.

Q. What analytical strategies are effective for quantifying 1-Hydroxyguanine in DNA adduct studies?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., ¹⁵N₅-1-Hydroxyguanine) provides specificity and minimizes matrix effects. Enzymatic digestion of DNA (e.g., using nuclease P1 and alkaline phosphatase) releases 1-Hydroxyguanine for quantification. Limit of detection (LOD) should be validated via spike-recovery experiments in biological matrices .

Q. How can researchers model the biological implications of 1-Hydroxyguanine in mutagenesis or carcinogenesis?

- Methodological Answer : In vitro assays (e.g., plasmid-based mutagenesis systems) quantify misincorporation rates during DNA replication. For example, transfection of 1-Hydroxyguanine-containing vectors into repair-deficient bacterial strains (e.g., E. coli MutS⁻) reveals mutation hotspots via Sanger sequencing. Complementary molecular dynamics simulations predict steric and electronic perturbations caused by the hydroxyl group .

Data Presentation & Reproducibility Guidelines

- Spectral Data : Report λ_max, ε, and pH conditions with error margins (e.g., ± 0.1 nm for wavelength, ± 5% for extinction coefficients) .

- Synthesis Protocols : Include step-by-step molar ratios, reaction times, and purification yields. For example, "1-Hydroxyguanine (30 mg, 74% yield) was precipitated with glacial acetic acid, washed with H₂O, and dried in vacuo over P₂O₅" .

- Statistical Analysis : Use ANOVA or non-parametric tests (e.g., Kruskal-Wallis) for multi-group comparisons, with post-hoc corrections for family-wise error rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.